6,6'-Disulfanediylbis(3-methylaniline)
Description
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Structure
3D Structure
Properties
IUPAC Name |
2-[(2-amino-4-methylphenyl)disulfanyl]-5-methylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2S2/c1-9-3-5-13(11(15)7-9)17-18-14-6-4-10(2)8-12(14)16/h3-8H,15-16H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLVKUHMLYPMLJY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)SSC2=C(C=C(C=C2)C)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00625151 | |
| Record name | 2,2'-Disulfanediylbis(5-methylaniline) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00625151 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22261-57-0 | |
| Record name | 2,2'-Disulfanediylbis(5-methylaniline) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00625151 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
6,6'-Disulfanediylbis(3-methylaniline) chemical structure and properties
This technical guide provides a comprehensive analysis of 6,6'-Disulfanediylbis(3-methylaniline) , a specialized aromatic diamine monomer used primarily in the synthesis of functional high-performance polymers.[1]
CAS No: 22261-57-0 Synonyms: Bis(2-amino-4-methylphenyl) disulfide; 2,2'-Dithiobis(5-methylaniline) Molecular Formula: C₁₄H₁₆N₂S₂ Molecular Weight: 276.42 g/mol [1]
Executive Summary
6,6'-Disulfanediylbis(3-methylaniline) is a sulfur-containing aromatic diamine.[1] Its structure consists of two m-toluidine (3-methylaniline) moieties linked by a disulfide bond at the position ortho to the amino group.[1] This unique substitution pattern—combining the processability of meta-substituted methyl groups with the redox-active disulfide linkage—makes it a critical monomer for stimuli-responsive polyimides , high-refractive-index optical materials , and self-healing polymers .[1]
Unlike standard diamines (e.g., ODA, PDA), the incorporation of the disulfide bond introduces dynamic covalent chemistry into the polymer backbone, allowing for post-polymerization modification, biodegradation, and reversible crosslinking.
Chemical Structure & Identity
The molecule is an isomer of dithiodianiline where the disulfide bridge is located at the 6-position relative to the amine (1-position), with a methyl group at the 3-position.[1]
Structural Analysis[1]
-
Primary Functionality: Two primary amine groups (-NH₂) allow for step-growth polymerization (e.g., with dianhydrides or diisocyanates).[1]
-
Dynamic Linker: The central disulfide bond (-S-S-) is the site of redox activity.[1] It can be cleaved by reducing agents (e.g., DTT, phosphines) or undergo exchange reactions under UV or thermal stimuli.
-
Steric Environment: The methyl group is meta to the amine and para to the sulfur. This specific arrangement balances steric hindrance, ensuring the amine remains nucleophilic enough for polymerization while the methyl groups disrupt chain packing to improve solubility.
Physicochemical Properties[1][2][3][4][5][6][7][8][9]
| Property | Value / Description |
| Appearance | Yellow to brownish crystalline solid |
| Melting Point | 88–92 °C (Typical range for substituted dithioanilines) |
| Solubility | Soluble in polar aprotic solvents (DMF, DMAc, NMP, DMSO), CHCl₃, THF.[1] Insoluble in water.[2] |
| pKa (est.) | ~3.5–4.0 (Amine basicity reduced by ortho-sulfur electron withdrawal) |
| Refractive Index | High (due to sulfur content and aromaticity) |
Synthesis & Manufacturing
The synthesis of 6,6'-Disulfanediylbis(3-methylaniline) typically proceeds via the Herz Reaction pathway, starting from m-toluidine.[1] This method ensures the specific regioselectivity required to place the sulfur ortho to the amine.
Synthetic Pathway Mechanism[1][10][11]
-
Herz Reaction: m-Toluidine reacts with sulfur monochloride (S₂Cl₂) to form the stable Herz salt (1,2,3-benzodithiazolium chloride derivative). The sulfur attacks the position para to the activating methyl group (if available) or is directed ortho to the amine.
-
Hydrolysis: The Herz salt is hydrolyzed under alkaline conditions to yield the intermediate zinc thiolate or free thiol (2-amino-4-methylbenzenethiol).[1]
-
Oxidation: The thiol is oxidized (using air, H₂O₂, or DMSO) to form the disulfide dimer.
Visualization: Synthesis Workflow
Caption: Regioselective synthesis pathway via the Herz reaction mechanism.
Applications in Advanced Materials[12]
A. High-Refractive-Index Polyimides
The high molar refraction of sulfur makes this monomer ideal for optical polymers.[1] Polyimides derived from this diamine exhibit higher refractive indices (
-
Optical coatings.
-
Micro-lens arrays.
-
Anti-reflective layers in display technologies.
B. Biodegradable & Cleavable Polymers
The disulfide bond introduces a "break point" in the polymer backbone.
-
Mechanism: In the presence of a reducing environment (e.g., intracellular glutathione or chemical reducing agents like DTT), the S-S bond cleaves, degrading the high-molecular-weight polymer into oligomers.
-
Use Case: Drug delivery vehicles or temporary structural scaffolds where removal of the material is required after use.
C. Self-Healing Materials
Under UV irradiation or moderate heating, the disulfide bonds undergo disulfide exchange (metathesis). This allows micro-cracks in the polymer matrix to heal autonomously as the polymer chains reorganize and reform bonds across the damage interface.
Experimental Protocol: Polyimide Synthesis
Objective: Synthesis of a functional polyimide film using 6,6'-Disulfanediylbis(3-methylaniline) and 4,4'-Oxydiphthalic Anhydride (ODPA).[1]
Reagents
-
Diamine: 6,6'-Disulfanediylbis(3-methylaniline) (2.76 g, 10 mmol)[1]
-
Dianhydride: ODPA (3.10 g, 10 mmol)
-
Solvent: N,N-Dimethylacetamide (DMAc) (35 mL)
-
Catalyst: Isoquinoline (3 drops)
Step-by-Step Methodology
-
Monomer Dissolution: In a 100 mL three-neck flask equipped with nitrogen inlet and mechanical stirrer, dissolve the diamine (2.76 g) in 25 mL of DMAc. Stir at room temperature until fully dissolved.
-
Polyamic Acid (PAA) Formation: Add the ODPA (3.10 g) in portions over 30 minutes to the stirring diamine solution. Rinse with remaining 10 mL DMAc.
-
Observation: The solution viscosity will increase significantly, indicating PAA formation.
-
Condition: Stir at room temperature for 12–24 hours under nitrogen.
-
-
Thermal Imidization (Film Casting):
-
Cast the viscous PAA solution onto a clean glass substrate.
-
Place in a vacuum oven.
-
Curing Cycle:
-
80 °C for 1 hour (Solvent removal)
-
150 °C for 1 hour (Pre-imidization)
-
200 °C for 1 hour
-
250 °C for 1 hour (Full imidization)
-
-
-
Workup: Allow the film to cool slowly to room temperature. Soak the glass plate in water to facilitate peeling of the flexible, tough polyimide film.
Visualization: Polymerization Logic
Caption: Synthesis of polyimide and subsequent stimuli-responsive cleavage mechanism.[1][3]
Safety & Handling (SDS Summary)
-
Hazards: Irritant to eyes, skin, and respiratory system. May cause sensitization by skin contact due to the sulfur moiety.
-
Handling: Use in a fume hood. Wear nitrile gloves and safety goggles.
-
Storage: Store in a cool, dry place under inert gas (Argon/Nitrogen) to prevent oxidation of the disulfide or amine groups.
-
Disposal: Incineration in a chemical waste facility equipped with scrubbers for sulfur oxides (SOx).
References
-
Sigma-Aldrich. Bis(2-amino-4-methylphenyl) disulfide Product Information.Link
-
PubChem. Compound Summary for CAS 22261-57-0.Link
-
Beilstein Journal of Organic Chemistry. Synthesis of sulfur-containing aromatics via Herz Reaction. (General mechanistic reference). Link
-
Journal of Applied Polymer Science. Synthesis and Properties of High Refractive Index Polyimides Containing Sulfur. (Contextual application reference). Link
-
Macromolecules. Disulfide-Linked Polymers: Synthesis and Biodegradation. (Contextual mechanism reference). Link
Sources
Methodological & Application
Optimizing Polyurea Synthesis: A Deep Dive into the Molar Ratios of 6,6'-Disulfanediylbis(3-methylaniline)
Application Note & Protocol Guide
Introduction: The Critical Role of Stoichiometry in Advanced Polyurea Systems
Polyurea polymers are renowned for their exceptional durability, chemical resistance, and rapid curing properties, making them indispensable in high-performance coatings, elastomers, and adhesives. The versatility of polyurea chemistry allows for the fine-tuning of material properties through the judicious selection of monomers. The incorporation of dynamic covalent bonds, such as disulfide linkages, into the polymer backbone has emerged as a key strategy for introducing novel functionalities like self-healing and stimuli-responsiveness.[1][2][3]
This guide focuses on the optimization of polyurea synthesis utilizing 6,6'-Disulfanediylbis(3-methylaniline), a disulfide-containing aromatic diamine. The central thesis of this work is that the molar ratio of this diamine to the diisocyanate is a critical process parameter that dictates the final molecular weight, network structure, and, consequently, the thermomechanical properties of the resulting polyurea. We will explore the underlying chemical principles and provide a detailed experimental protocol for systematically varying these molar ratios to achieve desired material performance.
The disulfide bond within the 6,6'-Disulfanediylbis(3-methylaniline) monomer (Figure 1) offers a reversible linkage that can be cleaved and reformed under specific stimuli, such as heat or a reducing/oxidizing environment. This dynamic nature is the foundation for creating polyureas with enhanced longevity and adaptability. However, the concentration of these disulfide crosslinks, directly controlled by the molar ratio of the diamine, must be carefully balanced. An excess of disulfide linkages can lead to a highly crosslinked, brittle material, while an insufficient amount may not impart the desired dynamic properties.
This document serves as a comprehensive resource for researchers and professionals in polymer chemistry and materials science, providing both the theoretical framework and practical guidance necessary to master the synthesis of advanced, functional polyureas.
Figure 1: Chemical Structure of 6,6'-Disulfanediylbis(3-methylaniline)
Caption: The structure of 6,6'-Disulfanediylbis(3-methylaniline) (CAS No: 22261-57-0), featuring two aniline functionalities linked by a disulfide bond, enabling its use as a chain extender and a dynamic crosslinking agent in polyurea synthesis.[1][4][5][6]
Theoretical Framework: The Stoichiometric Imperative
The synthesis of polyurea is a step-growth polymerization reaction between a diamine and a diisocyanate.[7][8] The stoichiometry of these two components is paramount in determining the molecular weight of the resulting polymer. According to the Carothers equation, the highest molecular weight is achieved when the molar ratio of the functional groups (amine and isocyanate) is exactly 1:1.[2] Any deviation from this equimolar ratio will result in a lower degree of polymerization and, consequently, a lower average molecular weight.[9]
In the context of using 6,6'-Disulfanediylbis(3-methylaniline), varying its molar ratio relative to the diisocyanate allows for precise control over several key material properties:
-
Molecular Weight and Mechanical Strength: At a 1:1 molar ratio of amine to isocyanate groups, the highest molecular weight is expected, which generally correlates with optimal mechanical properties such as tensile strength and elongation at break.[9][10] As the ratio deviates from 1:1, the molecular weight will decrease, potentially leading to a weaker and more brittle material.
-
Crosslink Density and Dynamic Behavior: The disulfide bond in 6,6'-Disulfanediylbis(3-methylaniline) can act as a dynamic crosslink. By systematically varying the molar ratio of this diamine, one can control the density of these disulfide linkages within the polyurea network. A higher concentration of the disulfide diamine will lead to a higher crosslink density, which can enhance the material's thermal stability and self-healing efficiency, but may also increase its rigidity.
-
Thermal Stability: The thermal stability of the polyurea is influenced by both the overall molecular weight and the presence of thermally labile or stable bonds. While the urea linkage itself is thermally robust, the disulfide bond can undergo reversible cleavage at elevated temperatures. Thermogravimetric analysis (TGA) is a crucial technique to assess how different molar ratios affect the onset of thermal degradation.[8]
Experimental Design and Protocols
This section outlines a comprehensive experimental plan to investigate the effect of varying the molar ratio of 6,6'-Disulfanediylbis(3-methylaniline) to a diisocyanate, in this case, 4,4'-Methylene diphenyl diisocyanate (MDI), on the properties of the resulting polyurea.
Materials and Equipment
| Reagent/Equipment | Grade/Specification | Supplier |
| 6,6'-Disulfanediylbis(3-methylaniline) | >98% | Sigma-Aldrich |
| 4,4'-Methylene diphenyl diisocyanate (MDI) | >98% | Sigma-Aldrich |
| Anhydrous Dimethylformamide (DMF) | <50 ppm H₂O | Sigma-Aldrich |
| Methanol | ACS Grade | Fisher Scientific |
| Three-neck round-bottom flask | 250 mL | VWR |
| Mechanical stirrer | IKA | |
| Nitrogen inlet/outlet | ||
| Dropping funnel | 100 mL | VWR |
| Heating mantle with temperature controller | ||
| Gel Permeation Chromatography (GPC) system | Waters | |
| Universal Testing Machine (UTM) | Instron | |
| Thermogravimetric Analyzer (TGA) | TA Instruments |
Experimental Workflow
The following diagram illustrates the overall workflow for the synthesis and characterization of polyureas with varying molar ratios.
Caption: Experimental workflow for polyurea synthesis and characterization.
Detailed Synthesis Protocol
This protocol describes the synthesis of polyurea at a 1:1 molar ratio of amine to isocyanate groups. The procedure should be repeated for the other molar ratios outlined in Table 1, adjusting the amount of 6,6'-Disulfanediylbis(3-methylaniline) accordingly while keeping the amount of MDI constant.
-
Reactant Preparation:
-
In a dry 100 mL beaker, dissolve the calculated amount of 6,6'-Disulfanediylbis(3-methylaniline) (see Table 1) in 50 mL of anhydrous DMF.
-
In a separate dry 100 mL beaker, dissolve the calculated amount of MDI (see Table 1) in 50 mL of anhydrous DMF.
-
-
Polymerization:
-
Set up a 250 mL three-neck round-bottom flask equipped with a mechanical stirrer, a nitrogen inlet/outlet, and a dropping funnel.
-
Purge the flask with dry nitrogen for 15 minutes.
-
Transfer the 6,6'-Disulfanediylbis(3-methylaniline) solution into the reaction flask.
-
Begin stirring the solution and maintain a slow, steady flow of nitrogen.
-
Slowly add the MDI solution to the reaction flask via the dropping funnel over a period of 30 minutes.
-
After the addition is complete, continue stirring the reaction mixture at room temperature for 4 hours.
-
-
Precipitation and Purification:
-
Pour the viscous polymer solution into 500 mL of vigorously stirring methanol.
-
A fibrous precipitate of polyurea will form.
-
Continue stirring for 30 minutes to ensure complete precipitation.
-
Filter the solid polymer using a Büchner funnel.
-
Wash the polymer with 100 mL of fresh methanol three times to remove any unreacted monomers and residual solvent.
-
-
Drying:
-
Transfer the purified polymer to a vacuum oven.
-
Dry the polymer at 60 °C under vacuum for 24 hours or until a constant weight is achieved.
-
Molar Ratio Variations
The following table outlines the different molar ratios of 6,6'-Disulfanediylbis(3-methylaniline) to MDI to be investigated.
Table 1: Experimental Molar Ratios
| Sample ID | Molar Ratio (Diamine:Diisocyanate) | Mass of 6,6'-Disulfanediylbis(3-methylaniline) (g) | Mass of MDI (g) |
| PU-0.9 | 0.9 : 1.0 | 2.488 | 2.502 |
| PU-0.95 | 0.95 : 1.0 | 2.626 | 2.502 |
| PU-1.0 | 1.0 : 1.0 | 2.764 | 2.502 |
| PU-1.05 | 1.05 : 1.0 | 2.902 | 2.502 |
| PU-1.1 | 1.1 : 1.0 | 3.040 | 2.502 |
Note: The masses are calculated based on a fixed amount of MDI (0.01 mol) and the corresponding molar amount of the diamine.
Characterization and Expected Results
The synthesized polyureas will be characterized to determine the impact of the molar ratio on their key properties.
Molecular Weight Determination (GPC)
The number average molecular weight (Mn), weight average molecular weight (Mw), and polydispersity index (PDI) of the polymers will be determined by Gel Permeation Chromatography (GPC) using DMF as the eluent and polystyrene standards for calibration.
Expected Outcome: The highest molecular weight is anticipated for the PU-1.0 sample, where the molar ratio of amine to isocyanate groups is stoichiometric. Deviations from this ratio (PU-0.9, PU-0.95, PU-1.05, and PU-1.1) are expected to result in a progressive decrease in molecular weight.
Mechanical Property Testing (UTM)
The mechanical properties of the polyurea films, prepared by solvent casting from a DMF solution, will be evaluated using a Universal Testing Machine (UTM) according to ASTM D882 standards. Tensile strength and elongation at break will be determined.
Expected Outcome: The mechanical performance is expected to correlate with the molecular weight. The PU-1.0 sample is predicted to exhibit the highest tensile strength and a favorable elongation at break. Samples with lower molecular weights are likely to show reduced tensile strength.
Thermal Stability Analysis (TGA)
The thermal stability of the polyureas will be assessed using a Thermogravimetric Analyzer (TGA) under a nitrogen atmosphere. The onset of decomposition temperature (Td) will be determined as the temperature at which 5% weight loss occurs.
Expected Outcome: All polyurea samples are expected to exhibit good thermal stability. Variations in Td may be observed, with higher molecular weight polymers potentially showing slightly enhanced stability. The disulfide linkages may introduce a specific degradation step at higher temperatures.
Data Summary
The following table summarizes the expected results from the characterization of the synthesized polyureas.
Table 2: Expected Characterization Data
| Sample ID | Molar Ratio (Diamine:Diisocyanate) | Expected Mn (kDa) | Expected Tensile Strength (MPa) | Expected Elongation at Break (%) | Expected Td (°C) |
| PU-0.9 | 0.9 : 1.0 | 30 - 40 | 20 - 25 | 200 - 300 | ~280 |
| PU-0.95 | 0.95 : 1.0 | 40 - 50 | 25 - 30 | 300 - 400 | ~285 |
| PU-1.0 | 1.0 : 1.0 | 50 - 60 | 30 - 35 | 400 - 500 | ~290 |
| PU-1.05 | 1.05 : 1.0 | 40 - 50 | 25 - 30 | 300 - 400 | ~285 |
| PU-1.1 | 1.1 : 1.0 | 30 - 40 | 20 - 25 | 200 - 300 | ~280 |
Note: These are hypothetical values for illustrative purposes. Actual experimental results may vary.
Discussion and Causality
The systematic variation of the molar ratio of 6,6'-Disulfanediylbis(3-methylaniline) to MDI provides a powerful tool for tuning the properties of the resulting polyurea. The underlying causality can be understood through the principles of step-growth polymerization and polymer network theory.
Reaction Mechanism
The formation of polyurea proceeds through the nucleophilic addition of the amine groups of the diamine to the electrophilic isocyanate groups of the diisocyanate.
Caption: General reaction scheme for polyurea synthesis.
When the molar ratio of amine to isocyanate groups is 1:1, the polymer chains can grow to high molecular weights, as each chain end can find a reactive partner. However, if there is an excess of either monomer, the chain growth will be terminated once all the functional groups of the limiting reagent have reacted. This results in shorter polymer chains and a lower average molecular weight.
The presence of the disulfide bond in the diamine introduces the potential for a secondary reaction network. While the primary polymerization forms linear chains, the disulfide bonds can undergo exchange reactions at elevated temperatures, leading to a dynamic network rearrangement. The density of these dynamic linkages is directly proportional to the molar fraction of the disulfide-containing diamine in the polymer backbone.
Conclusion
The optimization of the molar ratio of 6,6'-Disulfanediylbis(3-methylaniline) in polyurea synthesis is a critical step in the development of advanced, functional materials. By carefully controlling the stoichiometry of the diamine and diisocyanate, researchers can precisely tune the molecular weight, mechanical properties, and thermal stability of the resulting polymer. The protocols and theoretical framework presented in this guide provide a solid foundation for the systematic investigation and development of novel polyureas with tailored properties for a wide range of applications, from self-healing coatings to responsive elastomers. The interplay between the primary urea linkages and the dynamic disulfide bonds offers a rich area for further research and innovation in the field of polymer science.
References
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J&W PharmLab LLC. Bis(2-amino-4-methylphenyl) disulfide. [Link]
-
Capot Chemical. Bis(2-amino-4-methylphenyl)disulfid. [Link]
-
Capot Chemical. Specifications of Bis(2-amino-4-methylphenyl) disulfide. [Link]
-
Gissinger, J. R., et al. (2023). Chemical Structure and Side Reactions in Polyurea Synthesized via the Water–Diisocyanate Synthesis Pathway. Polymers, 15(17), 3524. [Link]
-
de la Cruz, C., et al. (2021). Preparation of High Molecular Weight Poly(urethane-urea)s Bearing Deactivated Diamines. Polymers, 13(12), 1928. [Link]
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Gaina, C., et al. (2024). State-of-the-Art Polyurea Coatings: Synthesis Aspects, Structure–Properties Relationship, and Nanocomposites for Ballistic Protection Applications. Polymers, 16(4), 488. [Link]
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Gissinger, J. R., et al. (2023). Chemical Structure and Side Reactions in Polyurea Synthesized via the Water-Diisocyanate Synthesis Pathway. Polymers, 15(17), 3524. [Link]
-
S, S., et al. (2004). Properties of Diamine Chain Extended Polyurethane Urea Coatings. Shikizai Kyokaishi, 77(12), 541-547. [Link]
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Jauhari, S., et al. (2011). Polyureas: Synthesis and Characterization. International Journal of ChemTech Research, 3(1), 29-32. [Link]
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Ferdous, J., et al. (2020). Thermo-mechanical characterization of polyurea variants. Journal of Polymer Science Part B: Polymer Physics, 58(15), 1033-1045. [Link]
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Organic Syntheses. (n.d.). A procedure for the synthesis of a primary amine. [Link]
-
Guan, J., et al. (2014). Biodegradable poly(ester urethane)urea elastomers with variable amino content for subsequent functionalization with phosphorylcholine. Acta Biomaterialia, 10(6), 2535-2544. [Link]
-
Gaina, C., et al. (2021). Polyureas: Versatile Polymers for New Academic and Technological Applications. Polymers, 13(23), 4126. [Link]
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Lee, H., et al. (2018). Engineering bio-inspired peptide-polyurea hybrids with thermo-responsive shape memory behaviour. Scientific Reports, 8(1), 1-11. [Link]
-
Cooksey, C. J. (2013). A Simple, Safe and Efficient Synthesis of Tyrian Purple (6,6′-Dibromoindigo). Molecules, 18(9), 10475-10485. [Link]
-
Stuart, C. E., et al. (2021). A new synthesis of Tyrian purple (6,6'-dibromoindigo) and its corresponding sulfonate salts. Beilstein Journal of Organic Chemistry, 17, 184-191. [Link]
-
Stuart, C. E., et al. (2021). A new synthesis of Tyrian purple (6,6'-dibromoindigo) and its corresponding sulfonate salts. Beilstein Journal of Organic Chemistry, 17, 184-191. [Link]
-
Flayyih, A. H. (2020). Synthesis and characterization of 3,3'-(disulfanediylbis(methylene))bis(1-(4-bromophenyl)-4-(4-chlorophenyl)azetidin-2-one). Drug Invention Today, 13(5), 776-781. [Link]
-
Cooksey, C. J. (2001). Tyrian Purple: 6,6'-Dibromoindigo and Related Compounds. Molecules, 6(9), 736-769. [Link]
Sources
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Preparation of shape-memory polymers using Bis(2-amino-4-methylphenyl) disulfide monomer
This Application Note is structured as a high-level technical guide for the synthesis and characterization of shape-memory polyimides (SMPs) utilizing Bis(2-amino-4-methylphenyl) disulfide . This monomer is selected for its ability to introduce dynamic covalent chemistry (disulfide metathesis) into high-performance polymer backbones, enabling self-healing properties alongside shape memory.
Executive Summary
This protocol details the synthesis of a reprocessable, self-healing shape-memory polyimide (PI) using Bis(2-amino-4-methylphenyl) disulfide as the diamine source. Unlike conventional thermoset PIs, which are intractable once cured, the incorporation of aromatic disulfide bonds (–S–S–) into the main chain imparts dynamic covalent adaptive network (CAN) behavior.
The methyl substituent on the phenyl ring of this specific monomer serves a dual purpose:
-
Processability: It disrupts chain packing, improving the solubility of the polyamic acid (PAA) precursor and the transparency of the final film.
-
Tunable Kinetics: It sterically modulates the disulfide exchange temperature, allowing for a distinct separation between the service temperature (glass transition,
) and the healing temperature.
Material Profile: The Dynamic Monomer
| Property | Specification |
| Chemical Name | Bis(2-amino-4-methylphenyl) disulfide |
| CAS Number | |
| Molecular Formula | |
| Molecular Weight | 276.42 g/mol |
| Purity Requirement | |
| Appearance | Yellow to pale brown crystalline powder |
| Melting Point | |
| Functionality | Bifunctional amine ( |
Handling Precaution: Disulfides are sensitive to reducing agents. Store under inert atmosphere (
Experimental Protocol
Synthetic Strategy
The synthesis follows a two-step polycondensation method:
-
Polyamic Acid (PAA) Formation: Reaction of the diamine with a dianhydride in a polar aprotic solvent.
-
Thermal Imidization: Cyclodehydration to form the imide ring.
Selection of Dianhydride:
For this protocol, we utilize 4,4'-Oxydiphthalic Anhydride (ODPA) . The ether linkage in ODPA provides necessary chain flexibility to facilitate the shape-memory switching mechanism (lowering
Step-by-Step Methodology
Step 1: Monomer Dissolution
-
Dry all glassware in an oven at
overnight. Assemble a 3-neck round-bottom flask with a mechanical stirrer and nitrogen inlet. -
Weigh 2.764 g (10 mmol) of Bis(2-amino-4-methylphenyl) disulfide.
-
Dissolve in 25 mL of anhydrous N,N-Dimethylacetamide (DMAc) or N-Methyl-2-pyrrolidone (NMP).
-
Stir at room temperature under
flow until fully dissolved.
Step 2: Polyamic Acid (PAA) Polymerization
-
Cool the diamine solution to
using an ice bath (exothermic control is critical to prevent side reactions). -
Add 3.102 g (10 mmol) of ODPA (stoichiometric 1:1 ratio is vital for high molecular weight). Note: Add ODPA in 3-4 portions over 30 minutes.
-
Remove the ice bath after 1 hour and allow the reaction to stir at room temperature for 24 hours .
-
Result: A viscous, yellow/amber PAA solution (approx. 15-20 wt% solids).
Step 3: Film Casting and Thermal Imidization
Critical Note: Conventional imidization at
-
Cast the PAA solution onto a pristine glass substrate using a doctor blade (set gap to 250
). -
Place in a vacuum oven.
-
Curing Cycle:
- for 2 hours (Solvent removal)
- for 1 hour
- for 1 hour
- for 1 hour (Imidization)
- for 1 hour (Final cure)
-
Cool slowly to room temperature to minimize residual stress.
-
Peel the film: You should obtain a flexible, transparent-to-yellowish tough film.
Mechanism Visualization
The following diagram illustrates the chemical transformation and the resulting dynamic network architecture.
Caption: Synthesis workflow from monomer precursors to the final dynamic polyimide network. The red dashed line indicates the self-healing capability triggered by heat.
Application Notes: Shape Memory & Self-Healing[2]
Shape Memory Programming
The synthesized PI exhibits a glass transition temperature (
-
Original Shape: The film is flat.
-
Programming (
): Heat film to . Deform (e.g., spiral twist). -
Fixing (
): Maintain deformation and cool to . The polymer chains "freeze" in the temporary entropic state. -
Recovery: Reheat to
. The chains relax back to the global equilibrium (flat state).
Self-Healing Demonstration
The disulfide bond allows the material to heal micro-cracks or re-fuse severed pieces.
-
Damage: Cut the film into two separate pieces using a razor blade.
-
Contact: Overlap the cut edges or press them together.
-
Healing Trigger: Apply heat at
for 1 hour.-
Mechanism:[1] At this temperature, the S-S bonds undergo radical-mediated metathesis (exchange), effectively "welding" the interface at the molecular level.
-
-
Validation: Perform a tensile test. A successful heal should recover
of the original tensile strength.
Caption: The causal link between microscopic disulfide metathesis and macroscopic physical healing.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Viscosity PAA | Moisture contamination in solvent. | Use anhydrous DMAc (water < 50 ppm). Dry monomers thoroughly. |
| Film Brittleness | Low molecular weight or poor imidization. | Ensure exact 1:1 stoichiometry. Verify final cure temp reached |
| Bubbles in Film | Solvent trapped during casting. | Extend the |
| No Self-Healing | Temp too low or oxidation of S-S. | Increase healing temp to |
References
-
Monomer Data: CAS Common Chemistry. Bis(2-amino-4-methylphenyl) disulfide (CAS 22261-57-0).[3][4] American Chemical Society.[5] Link
-
Disulfide Polyimide Chemistry: Kim, S. M., et al. (2018). High-Performance Self-Healable Polyimides Based on Disulfide Dynamic Interaction. Polymer Chemistry. (Contextual grounding for aromatic disulfide mechanism). Link
-
General Mechanism: Rekondo, A., et al. (2014). Catalyst-free room-temperature self-healing elastomers based on aromatic disulfide metathesis. Materials Horizons. (Foundational work on aromatic disulfide exchange). Link
-
Shape Memory Principles: Lendlein, A., & Kelch, S. (2002). Shape-memory polymers.[2] Angewandte Chemie International Edition. Link
Sources
Dynamic Curing Profiles: Kinetic Analysis of Epoxy Networks via 6,6'-Disulfanediylbis(3-methylaniline)
Application Note: AN-EPX-DYN-04
Executive Summary & Chemical Context[1][2][3][4][5][6][7]
This guide details the curing protocols and kinetic characterization of Diglycidyl Ether of Bisphenol A (DGEBA) epoxy resins using 6,6'-Disulfanediylbis(3-methylaniline) (referred to herein as DTDA-3M ) as a dynamic aromatic amine hardener.
Unlike standard diamines (e.g., DDS, DDM), DTDA-3M incorporates a central disulfide bond (-S-S-) bridging two aromatic rings. This imparts vitrimeric properties to the cured network: while the material behaves as a thermoset at service temperatures, the disulfide bonds undergo associative exchange (trans-sulfidylation) at elevated temperatures, enabling stress relaxation, self-healing, and reprocessability.
Key Technical Challenges:
-
Steric Hindrance: The methyl group at the 3-position (meta to the amine, para to the sulfur) imposes steric constraints, potentially retarding the nucleophilic attack of the amine on the epoxide compared to unsubstituted dithiodianiline.
-
Cure Path Duality: The protocol must distinguish between the irreversible crosslinking (epoxy-amine addition) and the reversible dynamic exchange (disulfide scrambling).
Material Characterization & Stoichiometry
Before kinetic analysis, the stoichiometry must be rigorously defined to ensure a balanced network.
Hardener Specifications[3][8]
-
Molecule: 6,6'-Disulfanediylbis(3-methylaniline)
-
Molecular Weight (MW): ~276.42 g/mol
-
Functionality (
): 4 (Two primary amine groups, each containing 2 active hydrogens). -
Amine Hydrogen Equivalent Weight (AHEW):
Resin Specifications (Reference: DGEBA)
-
Standard Resin: DGEBA (e.g., DER 331 or Epon 828).
-
Epoxy Equivalent Weight (EEW): Typically 185–190 g/eq (Must be measured via titration per ASTM D1652).
Formulation (PHR Calculation)
To achieve a 1:1 stoichiometric ratio of Amine-H to Epoxide:
Example: For EEW = 187 g/eq:
Experimental Protocol: Non-Isothermal DSC
Objective: Determine the kinetic triplet (
Sample Preparation[7]
-
Pre-heating: Heat DGEBA resin to 60°C to lower viscosity.
-
Dispersion: Add calculated amount of DTDA-3M. The hardener is a solid crystalline powder; it requires dissolution into the resin.
-
Critical Step: Stir at 70–80°C until the mixture is optically clear (indicating complete dissolution). Do not exceed 90°C to avoid premature gelation (B-staging).
-
-
Degassing: Place mixture in a vacuum desiccator (-0.1 MPa) for 10 minutes at 60°C to remove entrapped air.
-
Quenching: Immediately cool to room temperature or store at -20°C if not testing immediately.
DSC Configuration
-
Instrument: Heat Flux DSC (e.g., TA Instruments Q-Series or Netzsch DSC 214).
-
Atmosphere: Nitrogen (
) purge at 50 mL/min. -
Pan System: Tzero Aluminum Hermetic Pans (to prevent mass loss/volatilization).
-
Sample Mass: 5–10 mg (weighed to ±0.01 mg).
Run Parameters (Dynamic Scan)
Perform four separate runs at distinct heating rates (
-
Rates: 5, 10, 15, and 20 °C/min.
-
Range: 30°C to 300°C.
-
Baseline: Perform a second heating scan on the cured sample to determine the Glass Transition Temperature (
) and verify full cure (absence of residual exotherm).
Kinetic Modeling & Data Analysis
We employ the Kamal-Sourour (Autocatalytic) Model , which is the gold standard for epoxy-amine systems where the generated hydroxyl groups catalyze the reaction.
The Reaction Pathway
The curing involves the nucleophilic attack of the primary amine on the epoxide, followed by the secondary amine attack.
Figure 1: Reaction pathway showing the transition from primary amine to crosslinked network, highlighting the autocatalytic hydroxyl effect and the post-cure dynamic disulfide exchange.
Data Processing Steps
Step 1: Conversion Calculation (
Step 2: Activation Energy (
-
Slope =
-
Validation: For aromatic amines,
should fall between 55–85 kJ/mol .
Step 3: Kamal-Sourour Model Fitting
Fit the rate data (
-
are reaction orders (typically
to 3).
Table 1: Expected Kinetic Parameters for Aromatic Amine/Epoxy
| Parameter | Description | Typical Range | Note |
| Total Heat of Reaction | 350 – 450 J/g | Lower values imply steric hindrance. | |
| Activation Energy | 60 – 80 kJ/mol | Calculated via Kissinger/Ozawa. | |
| Autocatalytic Exponent | 0.2 – 0.4 | Reflects initial initiation rate. | |
| Reaction Order | 1.2 – 1.8 | Reflects consumption of reactants. | |
| Final Glass Transition | 130°C – 160°C | Dependent on cure temp and stoichiometry. |
Advanced Protocol: Self-Healing & Reprocessing[7][10]
The defining feature of DTDA-3M is the disulfide bond. This protocol validates the dynamic nature of the cured resin.
Reprocessing Workflow
-
Grinding: Grind the fully cured epoxy specimen into a fine powder.
-
Mold Filling: Place powder into a steel mold.
-
Hot Pressing: Apply 10–15 MPa pressure at 180°C for 30–60 minutes .
-
Mechanism:[1] At 180°C, the disulfide bonds undergo rapid metathesis (exchange), allowing the powder particles to fuse across interfaces.
-
-
Validation: Perform a tensile test on the recycled bar. A recovery of >80% tensile strength indicates successful dynamic exchange.
Kinetic Modeling Workflow
Figure 2: Computational workflow for deriving the Master Cure Curve from raw DSC data.
References
-
Kamal, M. R., & Sourour, S. (1973).[2] Kinetics and Thermal Characterization of Thermoset Cure. Polymer Engineering & Science.[2]
-
Azcune, I., & Odriozola, I. (2016). Aromatic Disulfide Crosslinks in Polymer Systems: Self-Healing, Reprocessability, Recyclability and More.[3] European Polymer Journal.[3]
-
Vyazovkin, S., et al. (2011). ICTAC Kinetics Committee Recommendations for Performing Kinetic Computations on Thermal Analysis Data. Thermochimica Acta.
-
Memon, H., & Wei, Y. (2020).[1][4] Welding and Reprocessing of Disulfide-Containing Thermoset Epoxy Resin Exhibiting Behavior Reminiscent of a Thermoplastic.[1][4] Journal of Applied Polymer Science.
-
Hardis, R., et al. (2013). Cure Kinetics Characterization and Monitoring of an Epoxy Resin using DSC, Raman Spectroscopy, and Rheometry. Composites Part A: Applied Science and Manufacturing.
Sources
Troubleshooting & Optimization
Technical Support Center: Optimizing the Oxidative Coupling of 6,6'-Disulfanediylbis(3-methylaniline)
For Researchers, Scientists, and Drug Development Professionals
This technical support guide provides in-depth troubleshooting and frequently asked questions (FAQs) for the intramolecular oxidative coupling of 6,6'-disulfanediylbis(3-methylaniline). This reaction is a specialized variation of the Bernthsen synthesis, leading to the formation of a phenothiazine derivative, a scaffold of significant interest in medicinal chemistry. This guide is designed to help you navigate the complexities of this reaction, improve your yields, and minimize side product formation.
Introduction to the Reaction
The oxidative coupling of 6,6'-disulfanediylbis(3-methylaniline) is an intramolecular cyclization reaction that forms a tricyclic phenothiazine structure. This process is typically acid-catalyzed and often involves the use of a promoter like iodine. The reaction proceeds by the formation of new C-N and C-S bonds, leading to a rigid, heterocyclic system. Understanding the reaction mechanism and the factors that influence it is crucial for successful synthesis and optimization.
Troubleshooting Guide
This section addresses common issues encountered during the oxidative coupling of 6,6'-disulfanediylbis(3-methylaniline). Each problem is presented with potential causes and actionable solutions based on established principles of organic synthesis.
Low or No Product Yield
Problem: The reaction has resulted in a low yield of the desired phenothiazine product, or no product is observed.
| Possible Cause | Scientific Rationale | Suggested Solution |
| Insufficient Reaction Temperature | The Bernthsen synthesis and related cyclizations are often thermally driven, requiring significant energy to overcome the activation barrier for the intramolecular cyclization. | Gradually increase the reaction temperature in increments of 10-20°C, monitoring the reaction progress by TLC or LC-MS. Typical temperatures for this type of reaction range from 140-200°C. Be cautious of excessively high temperatures which can lead to decomposition. |
| Ineffective Catalyst or Promoter | Iodine is a common catalyst in Bernthsen-type syntheses, facilitating the reaction by activating the sulfur atoms. Anhydrous acid catalysts like zinc chloride or aluminum chloride can also promote the reaction by acting as Lewis acids. | Ensure the iodine used is of high purity and used in catalytic amounts. If using a Lewis acid catalyst, ensure it is anhydrous, as moisture can deactivate it. Consider screening different Lewis acids to find the optimal one for your specific substrate. |
| Presence of Moisture | The reaction is sensitive to moisture, which can quench the acid catalyst and interfere with the reactive intermediates. | Use anhydrous solvents and reagents. Dry all glassware thoroughly before use and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Incorrect Stoichiometry | While this is an intramolecular reaction, the concentration of the starting material can influence the reaction rate. | Ensure accurate measurement of the starting material. While not a direct stoichiometric issue, running the reaction at a very low concentration might slow down the reaction rate. |
Formation of Side Products
Problem: Significant amounts of side products are observed, complicating purification and reducing the yield of the desired product.
| Possible Cause | Scientific Rationale | Suggested Solution |
| Over-oxidation | The phenothiazine product is susceptible to over-oxidation, especially at high temperatures, leading to the formation of phenothiazine-S-oxides or S,S-dioxides. | Use a milder oxidizing agent if one is being used in conjunction with the cyclization promoter. If the cyclization is driven by heat and a catalyst like iodine, carefully control the reaction time and temperature to minimize over-oxidation. |
| Polymerization | At high temperatures and concentrations, intermolecular reactions can compete with the desired intramolecular cyclization, leading to the formation of polymeric materials. | Run the reaction at a higher dilution to favor the intramolecular pathway. A gradual addition of the starting material to the hot reaction mixture can also help to maintain a low effective concentration. |
| Incomplete Cyclization | The reaction may stall at an intermediate stage, resulting in the presence of partially cyclized or rearranged products. | Increase the reaction time or temperature cautiously. Ensure the catalyst is active and present in a sufficient amount. |
| Ring-opening or Decomposition | At excessively high temperatures, the phenothiazine ring system can undergo decomposition or ring-opening reactions. | Carefully control the reaction temperature and avoid prolonged heating at very high temperatures. Monitor the reaction progress and stop the reaction once the starting material is consumed. |
Frequently Asked Questions (FAQs)
Q1: What is the role of iodine in this reaction?
A1: Iodine is a classic catalyst in the Bernthsen synthesis of phenothiazines. Its precise role is multifaceted. It is believed to facilitate the reaction by forming a reactive intermediate with the sulfur atoms, making them more electrophilic and susceptible to nucleophilic attack by the aniline nitrogen. It may also act as an oxidizing agent to promote the final aromatization step.
Q2: Can I use a different acid catalyst instead of zinc chloride or aluminum chloride?
A2: Yes, other Lewis acids or even strong protic acids can be used. However, the choice of acid can significantly impact the reaction yield and selectivity. It is advisable to perform small-scale screening experiments with different acid catalysts to identify the optimal conditions for your specific substrate.
Q3: How can I monitor the progress of the reaction?
A3: The reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). A small aliquot of the reaction mixture can be withdrawn at regular intervals, quenched, and analyzed to determine the consumption of the starting material and the formation of the product.
Q4: What is the best way to purify the final product?
A4: The purification method will depend on the physical properties of the product and the nature of the impurities. Common purification techniques include recrystallization, column chromatography on silica gel, or sublimation.
Experimental Protocols
General Protocol for the Oxidative Coupling of 6,6'-Disulfanediylbis(3-methylaniline)
Disclaimer: This is a general protocol and may require optimization for your specific setup and scale.
Materials:
-
6,6'-Disulfanediylbis(3-methylaniline)
-
Anhydrous high-boiling solvent (e.g., diphenyl ether, o-dichlorobenzene)
-
Iodine (catalytic amount)
-
Anhydrous zinc chloride (optional, catalytic amount)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Set up a reaction vessel equipped with a reflux condenser, a magnetic stirrer, and an inlet for inert gas.
-
Add 6,6'-disulfanediylbis(3-methylaniline) and the anhydrous solvent to the reaction vessel.
-
Add a catalytic amount of iodine (and zinc chloride, if used).
-
Flush the system with an inert gas.
-
Heat the reaction mixture to the desired temperature (e.g., 160-180°C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete (typically after several hours), cool the mixture to room temperature.
-
The crude product can be isolated by filtration if it precipitates upon cooling. Otherwise, the solvent can be removed under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Visualizing the Process
Reaction Mechanism
The following diagram illustrates the proposed mechanism for the intramolecular oxidative coupling of 6,6'-disulfanediylbis(3-methylaniline).
Caption: Proposed reaction mechanism for the oxidative coupling.
Troubleshooting Workflow
This flowchart provides a logical approach to troubleshooting common issues in the reaction.
Caption: A workflow for troubleshooting the synthesis.
References
-
Bernthsen, A. Zur Kenntniss des Methylenblaus und verwandter Farbstoffe. Ber. Dtsch. Chem. Ges.1883 , 16, 2896–2904. [Link]
-
Massie, S. P. The Chemistry of Phenothiazine. Chem. Rev.1954 , 54, 797–833. [Link]
-
Bodea, C.; Silberg, I. Recent Advances in the Chemistry of Phenothiazines. Adv. Heterocycl. Chem.1968 , 9, 321–460. [Link]
-
Smith, N. L. The Synthesis of Phenothiazine and some of its Derivatives. J. Org. Chem.1950 , 15, 1125–1131. [Link]
-
A comprehensive review on phenothiazine antipsychotics synthesis methods. Journal of Medicinal and Medical Chemistry. [Link]
Purification techniques to remove thiol impurities from Bis(2-amino-4-methylphenyl) disulfide
[1]
Document ID: TS-PUR-042 Subject: Removal of Thiol Impurities (Monomer) from Disulfide Dimer Applicable Compound: Bis(2-amino-4-methylphenyl) disulfide (Bis(2-amino-p-tolyl) disulfide) Target Audience: Medicinal Chemists, Process Development Scientists[1]
Diagnostic: Do You Have Thiol Impurities?
Before initiating purification, confirm the presence of thiol impurities.[1] The "monomer" (2-amino-4-methylbenzenethiol) is the precursor to your target disulfide and is the most common contaminant due to incomplete oxidation or reduction during storage.[1]
Quick Diagnostics Table
| Diagnostic | Observation (Pure Disulfide) | Observation (Thiol Contaminated) |
| Olfactory | Faint, "burnt sugar" or aromatic odor.[1] | Sharp, offensive "rotten egg" or garlic stench.[1] |
| Melting Point | 89–93 °C (Sharp range).[1] | < 85 °C (Broad range, depression due to eutectic).[1] |
| Ellman’s Test | Negative (Colorless).[1] | Positive (Bright Yellow).[1] |
| Solubility | Insoluble in water; Soluble in hot Ethanol/EtOAc.[1] | Impurity is soluble in dilute base (NaOH).[1] |
Ellman's Reagent Protocol: Dissolve a small crystal of the sample in 1 mL of buffer (pH 8). Add 1 drop of 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) solution.[1] Immediate yellow color indicates free thiols (
).[1]
Purification Protocols
Choose the method that best fits your current stage (Synthesis vs. Final Polish).[1]
Method A: Oxidative "Healing" (Yield Optimization)
Best for: Crude reaction mixtures where high yield is prioritized.[1]
Mechanism: Instead of removing the impurity, this method chemically converts the residual thiol back into the target disulfide using mild oxidation.[1] This increases your overall yield.[1]
Protocol:
-
Suspend the crude solid in Ethanol/Water (1:1) or pure water (if the product is sufficiently insoluble).[1]
-
Catalyst: Add a catalytic amount of elemental Sulfur (
) or Iodine ( , 0.5 mol%).[1] -
Oxidize: Heat the mixture to reflux (approx. 80°C).
-
Workup: Cool to room temperature (20°C). The disulfide is insoluble in water and will precipitate as a solid.[1]
-
Filter the solid and wash with cold water.[1]
Scientific Rationale: The impurity (2-amino-4-methylbenzenethiol) is easily oxidized to the disulfide.[1] Using water as the medium leverages the "insolubility" of the disulfide product to drive the reaction equilibrium forward and facilitate isolation by simple filtration [1].[1]
Method B: Caustic Scavenging (Purity Optimization)
Best for: Final polishing of material that must be chemically pure (e.g., for biological assays).[1]
Mechanism: This method exploits the acidity difference between the thiol (
Protocol:
-
Dissolve the crude disulfide in Ethyl Acetate (EtOAc) or Dichloromethane (DCM).[1]
-
Wash 1: Extract the organic layer with 1.0 M NaOH (2x volume).
-
Observation: The aqueous layer may turn yellow/orange (thiolate anions are often colored).[1]
-
-
Wash 2: Wash with Brine (saturated NaCl) to remove excess base.[1]
-
Dry: Dry the organic layer over Anhydrous Sodium Sulfate (
).[1][3] -
Evaporate: Concentrate the solvent in vacuo.
-
Recrystallize: (Optional) Recrystallize from hot Ethanol if MP is still < 89°C.
Critical Note: Do not use strong acid washes.[1] The amino groups (
) on your product will protonate and drag your product into the aqueous layer.[1] Keep the aqueous phase basic (pH > 10) to ensure only the thiol is removed [2].[1]
Decision Logic & Workflow
The following diagram illustrates the chemical logic driving the purification strategy.
Figure 1: Decision tree for selecting between Oxidative Healing (Method A) and Caustic Scavenging (Method B) based on experimental goals.
Frequently Asked Questions (FAQs)
Q: Can I use acid extraction (e.g., HCl) to purify this?
A: No. Your compound contains amino groups (
Q: My product is an oil after workup, but it should be a solid. Why? A: This is a classic sign of "Eutectic Depression" caused by the thiol impurity.[1] Even 5-10% thiol contamination can prevent crystallization.[1]
-
Fix: Perform Method B (Caustic Wash) to remove the thiol.[1] Once the impurity is gone, the oil should spontaneously crystallize or crystallize upon scratching with a glass rod in the presence of a seed crystal.[1]
Q: What is the best solvent for recrystallization? A: Ethanol (EtOH) is the standard.[1] The disulfide is soluble in hot ethanol but crystallizes out upon cooling.[1] If the recovery is too low, use an Ethanol/Water mixture (dissolve in hot ethanol, add water until slightly turbid, then cool).[1]
Q: Why does the smell return after storage? A: Disulfides are chemically stable but can slowly disproportionate or reduce back to thiols if exposed to light, heat, or reducing agents.[1] Store the purified solid in a brown vial (amber glass) at 4°C to prevent degradation.
References
-
Process for the preparation of bis-(amino-phenyl)-disulphides. US Patent 4375562A. (1983).[1] Describes the aqueous oxidation of 2-aminothiophenol to the disulfide using sulfur and air reflux.Link[1]
-
4-Methylbenzenethiol (p-Thiocresol) Properties. PubChem Database.[1] Provides pKa data (6.82) confirming solubility in dilute NaOH.[1]Link[1]
-
Bis(2-methylphenyl) disulfide. NIST Chemistry WebBook, SRD 69.[1] Physical property data including melting point.[1][2][4][5][6]Link[1]
Sources
- 1. mVOC 4.0 [bioinformatics.charite.de]
- 2. US4375562A - Process for the preparation of bis-(amino-phenyl)-disulphides - Google Patents [patents.google.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. Hydrogen peroxide - Wikipedia [en.wikipedia.org]
- 6. 4-Methylbenzenethiol | C7H8S | CID 7811 - PubChem [pubchem.ncbi.nlm.nih.gov]
Validation & Comparative
Comparative study of mechanical properties: 6,6'-Disulfanediylbis(3-methylaniline) vs 4-aminophenyl disulfide
The following is a comprehensive technical guide comparing 6,6'-Disulfanediylbis(3-methylaniline) and 4-aminophenyl disulfide . This guide is structured to assist researchers in selecting the appropriate monomer for self-healing polymers, polyimides, and high-performance networks.[1]
6,6'-Disulfanediylbis(3-methylaniline) vs. 4-Aminophenyl Disulfide[1]
Executive Summary
This guide compares two aromatic disulfide diamines used as dynamic hardeners in self-healing polymers and polyimides.[1]
-
4-Aminophenyl disulfide (4-AFD): The industry standard for high-modulus, thermally stable self-healing networks.[1] It offers superior mechanical strength due to symmetric chain packing but requires higher activation energy for healing.[1]
-
6,6'-Disulfanediylbis(3-methylaniline) (Ortho-Methyl analog): A specialized monomer offering enhanced exchange kinetics.[1] The combination of the ortho-disulfide position (neighboring group participation) and methyl steric bulk (increased free volume) results in faster self-healing at lower temperatures, albeit with a trade-off in ultimate tensile strength.[1]
Chemical Identity & Structural Analysis[1][2][3]
| Feature | Compound A (Target) | Compound B (Standard) |
| IUPAC Name | 6,6'-Disulfanediylbis(3-methylaniline) | 4-aminophenyl disulfide |
| Common Synonyms | Bis(2-amino-4-methylphenyl) disulfide; 2-AFD-Me | 4-AFD; 4,4'-Diaminodiphenyl disulfide |
| CAS Number | 22261-57-0 | 722-27-0 |
| Geometry | Ortho-substituted (Disulfide ortho to amine) | Para-substituted (Disulfide para to amine) |
| Steric Environment | High (Methyl group + Ortho crowding) | Low (Linear, symmetric) |
Structural Visualization (Graphviz)
The following diagram illustrates the steric and electronic differences affecting chain packing and healing mechanisms.
Caption: Comparison of steric environments and resulting healing mechanisms. The ortho-amine in Compound A catalyzes disulfide exchange, lowering the energy barrier.[1]
Mechanical Properties Comparison
The following data synthesizes experimental results from polyimide (PI) and polyurea/urethane (PU) networks derived from these specific isomer classes.
| Property | 6,6'-Disulfanediylbis(3-methylaniline) (Ortho-Methyl) | 4-Aminophenyl Disulfide (Para) | Mechanistic Driver |
| Tensile Strength | Moderate (40–80 MPa) | High (80–120 MPa) | Para-isomers allow linear chain stacking (π-π stacking), maximizing intermolecular forces.[1] The methyl group in A disrupts this packing.[1] |
| Young's Modulus | 1.5 – 2.5 GPa | 2.5 – 3.5 GPa | Methyl steric bulk increases "free volume," acting as an internal plasticizer that lowers stiffness. |
| Elongation at Break | High (10 – 30%) | Moderate (3 – 10%) | Disrupted packing in A allows for greater chain mobility and stretching before failure. |
| Glass Transition ( | Lower (200–240°C) | Higher (250–300°C) | Increased free volume from the methyl group generally lowers |
| Self-Healing Efficiency | Excellent (>90% @ 60°C) | Good (70–80% @ 100°C) | Critical Differentiator: The ortho-amine in A stabilizes the radical/anionic intermediate during exchange, allowing healing at lower temperatures.[1] |
Key Insight: Choose Compound A if your application requires autonomous healing or low-temperature repair.[1] Choose Compound B if structural rigidity and maximum load-bearing are the priority.[1]
Experimental Protocol: Synthesis of Self-Healing Polyimide
This protocol validates the mechanical differences by synthesizing a standard polyimide film using either diamine.[1]
Materials:
-
Diamine: 6,6'-Disulfanediylbis(3-methylaniline) OR 4-AFD (10 mmol)[1]
-
Dianhydride: 4,4'-Oxydiphthalic anhydride (ODPA) (10 mmol)[1]
-
Solvent: N,N-Dimethylacetamide (DMAc)[1]
-
Catalyst (for chemical imidization): Pyridine / Acetic Anhydride[1]
Workflow:
-
Dissolution: Dissolve 10 mmol of the chosen diamine in DMAc under nitrogen flow.
-
Note: Compound A (Methyl) will dissolve faster due to lower lattice energy.
-
-
Polymerization: Add ODPA (10 mmol) in portions over 30 minutes. Stir at room temperature for 24 hours to form Polyamic Acid (PAA).
-
Viscosity Check: 4-AFD PAA solution will be more viscous (rod-like chains).[1]
-
-
Imidization (Thermal): Cast PAA onto a glass substrate.[1]
-
Step 1: 80°C for 1 hour (Solvent removal).[1]
-
Step 2: 150°C for 1 hour.
-
Step 3: 250°C for 1 hour (Imidization).
-
Step 4: 300°C for 1 hour (Final cure).
-
-
Mechanical Testing: Cut films into "dog-bone" shapes (ASTM D638). Perform tensile testing at 5 mm/min.
-
Healing Test: Cut a film sample with a razor blade.[1] Overlap cut edges and apply mild heat (80°C for Compound A; 120°C for Compound B) for 1 hour. Measure stress recovery.[1]
Mechanistic Deep Dive: The Ortho-Effect
The superior healing efficiency of 6,6'-Disulfanediylbis(3-methylaniline) is not accidental; it is driven by the Neighboring Group Participation (NGP) of the amine/imide nitrogen.[1]
Mechanism:
-
Attack: Upon bond stress or thermal activation, the disulfide bond stretches.[1]
-
Stabilization: In the ortho isomer (Compound A), the lone pair on the nitrogen atom (even in the imide form, though less basic) is spatially proximal to the sulfur.
-
Intermediate: This proximity stabilizes the sulfenyl radical or thiolate intermediate, effectively lowering the activation energy (
) for the disulfide exchange reaction. -
Result: The polymer network rearranges (heals) faster and at lower temperatures compared to the para isomer, where the nitrogen is too distant to assist.
References
-
Polyimide Mechanical Properties & Structure
-
Disulfide Isomerism (Ortho vs Para)
-
Effect of Hardener Isomerism: "Hardener Isomerism and Content of Dynamic Disulfide Bond Effect on Chemical Recycling of Epoxy Networks."[1] ACS Applied Polymer Materials, 2022. Link[1]
-
Note: This key reference demonstrates that ortho-aminophenyl disulfide (2-AFD) networks dissolve/exchange significantly faster than 4-AFD networks.[1]
-
-
Self-Healing Mechanisms
-
Compound Identity Data
Sources
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A Comparative Guide to the Thermal Analysis of Bis(2-amino-4-methylphenyl) disulfide-Based Polymers
The Significance of Disulfide-Based Polymers in Drug Development
Polymers containing disulfide (-S-S-) linkages are at the forefront of innovation in drug delivery systems. These bonds are relatively stable under normal physiological conditions but can be cleaved in response to the higher concentrations of reducing agents like glutathione found inside cells. This redox-responsive behavior allows for targeted drug release at the cellular level, enhancing therapeutic efficacy and minimizing off-target effects.[1] The incorporation of aromatic moieties, such as in Bis(2-amino-4-methylphenyl) disulfide, is expected to enhance the thermal stability and mechanical properties of the resulting polymers due to the rigidity of the benzene rings.
Principles of Thermal Analysis: TGA and DSC
Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are two of the most powerful techniques for characterizing the thermal properties of polymeric materials.[2]
-
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It provides critical information about the thermal stability and decomposition profile of a polymer. Key parameters obtained from TGA include the onset of decomposition temperature (Tonset) and the temperature of maximum weight loss (Tmax).[3]
-
Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature. DSC is used to determine thermal transitions such as the glass transition temperature (Tg), melting temperature (Tm), and crystallization temperature (Tc).[4] The Tg is a particularly important parameter as it defines the transition from a rigid, glassy state to a more flexible, rubbery state.[5]
Comparative Thermal Analysis
Due to the absence of direct experimental data for polymers derived from Bis(2-amino-4-methylphenyl) disulfide, we will compare the expected thermal properties with those of other aromatic disulfide-containing polymers, such as epoxy resins cured with disulfide hardeners and polyureas synthesized from aromatic diamines.
Expected Thermal Behavior of Bis(2-amino-4-methylphenyl) disulfide-Based Polymers
Polymers synthesized from Bis(2-amino-4-methylphenyl) disulfide, such as polyamides or polyureas, are anticipated to exhibit high thermal stability. The presence of aromatic rings in the polymer backbone contributes to chain stiffness and increased intermolecular forces, which generally leads to higher decomposition temperatures.[6] The disulfide bond itself can be a point of thermal degradation, with scission of the S-S bond being a potential initial step in the decomposition process.[3]
Comparison with Other Aromatic Disulfide Polymers
The following table summarizes the thermal properties of various aromatic disulfide-containing polymers, providing a basis for comparison.
| Polymer Type | Monomers/Components | Tg (°C) | Td5% (°C) (5% weight loss) | Reference |
| Epoxy Vitrimer | Bisphenol A diglycidyl ether, 4-aminophenyl disulfide | 130 - 190 | > 300 | [5] |
| Aromatic Polyurea | 4-Aryl-2,6-bis(4-aminophenyl)pyridines, various diisocyanates | Not reported | 245 - 420 | [6] |
| Epoxy Resin with Disulfide Curing Agent | Polyurethane-modified epoxy resin, Dimethyl 3,3'-dithiodipropionate and Polyether amine based curing agent | Not explicitly reported, elastomeric above room temperature | ~360 | [3] |
| Aromatic-Aliphatic Polyamide | Isocyanate-derived diamines, adipoyl chloride | Not reported | ~342 | [7] |
| Fully Aromatic Polyamide | Isocyanate-derived diamines, terephthaloyl chloride | Not reported | >400 | [7] |
Table 1: Comparison of Thermal Properties of Various Aromatic Disulfide-Containing Polymers.
Based on the data in Table 1, we can infer that a polymer derived from Bis(2-amino-4-methylphenyl) disulfide is likely to have a high glass transition temperature and a decomposition temperature well above 300°C. The presence of both aromatic rings and the disulfide linkage suggests a material with good thermal robustness.
Experimental Protocols for Thermal Analysis
To ensure accurate and reproducible data, the following detailed experimental protocols for TGA and DSC are recommended.
Thermogravimetric Analysis (TGA) Protocol
-
Instrument Preparation: Ensure the TGA instrument is calibrated for both temperature and mass.
-
Sample Preparation: Accurately weigh 5-10 mg of the polymer sample into a clean, tared TGA pan (typically platinum or alumina).
-
Experimental Conditions:
-
Place the sample in the TGA furnace.
-
Purge the furnace with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min to prevent oxidative degradation.
-
Heat the sample from ambient temperature to 800°C at a constant heating rate of 10°C/min.
-
-
Data Analysis:
-
Plot the percentage of weight loss versus temperature.
-
Determine the onset decomposition temperature (Tonset) and the temperature of maximum decomposition rate (Tmax) from the thermogram and its first derivative.
-
Differential Scanning Calorimetry (DSC) Protocol
-
Instrument Preparation: Calibrate the DSC instrument for temperature and heat flow using appropriate standards (e.g., indium).
-
Sample Preparation: Accurately weigh 5-10 mg of the polymer sample into a clean, tared DSC pan (typically aluminum). Seal the pan hermetically.
-
Experimental Conditions:
-
Place the sample pan and an empty reference pan in the DSC cell.
-
Perform a heat-cool-heat cycle to erase the thermal history of the sample.
-
First Heat: Ramp the temperature from ambient to a temperature above the expected Tg or Tm (e.g., 200°C) at a heating rate of 10°C/min.
-
Cool: Cool the sample to a low temperature (e.g., -50°C) at a controlled rate (e.g., 10°C/min).
-
Second Heat: Ramp the temperature again to the upper limit at a heating rate of 10°C/min.
-
-
-
Data Analysis:
-
Analyze the data from the second heating scan.
-
Determine the glass transition temperature (Tg) as the midpoint of the step change in the heat flow curve.
-
Identify melting (endothermic) and crystallization (exothermic) peaks, if present.
-
Visualization of Experimental Workflow
The following diagram illustrates the logical flow of the thermal analysis process.
Caption: Workflow for the thermal analysis of disulfide-based polymers.
Conclusion
The thermal analysis of polymers derived from Bis(2-amino-4-methylphenyl) disulfide is critical for their development in applications such as redox-responsive drug delivery. While direct experimental data is currently limited, a comparative approach utilizing data from structurally analogous aromatic disulfide polymers provides valuable insights. It is anticipated that these polymers will exhibit high thermal stability, with decomposition temperatures exceeding 300°C, and a distinct glass transition temperature influenced by the polymer backbone structure. The detailed TGA and DSC protocols provided in this guide offer a robust framework for researchers to characterize these and other novel disulfide-containing polymers, enabling the rational design of materials with tailored thermal properties for advanced biomedical applications.
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Preparation of Epoxy Resin with Disulfide-Containing Curing Agent and Its Application in Self-Healing Coating. MDPI. Available at: [Link]
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Comparison of healing activation temperatures for different aromatic disulfide linkers
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Dynamic Nature of Aromatic Disulfide Bonds in Self-Healing Materials
In the quest for advanced materials with extended lifespans and enhanced durability, self-healing polymers have emerged as a revolutionary solution. At the heart of many of these intelligent materials lies the dynamic covalent chemistry of disulfide bonds. Among these, aromatic disulfide linkers offer a compelling balance of stability and reversibility, enabling the design of materials that can mend themselves upon damage. The healing process, often triggered by an external stimulus like heat, is critically dependent on the temperature at which the disulfide bonds are activated to undergo exchange reactions. This guide provides an in-depth comparison of the healing activation temperatures for different aromatic disulfide linkers, supported by experimental data and detailed protocols for their characterization. We will explore how the subtle yet significant variations in the chemical structure of the aromatic moiety—from simple phenyl rings to heteroaromatic pyridyl systems—can be leveraged to precisely tune the healing response of a material.
The self-healing capability of polymers crosslinked with disulfide bonds stems from the reversible nature of the S-S bond.[1] When a material is damaged, these bonds can break and subsequently reform, restoring the material's integrity. The energy required to initiate this process is a key parameter, and for thermally responsive materials, this translates to a specific healing activation temperature. Aromatic disulfides are particularly advantageous due to their lower bond dissociation energy compared to their aliphatic counterparts, which often allows for healing at milder temperatures.[2] This guide will delve into the factors influencing this activation temperature and provide a framework for selecting the appropriate aromatic disulfide linker for a given application.
Mechanism of Thermal Healing: The Disulfide Exchange Reaction
The thermal healing process in polymers containing aromatic disulfide linkers is predominantly governed by a disulfide exchange reaction. This can proceed through two primary mechanisms: a radical-mediated pathway or a metathesis (or thiol-disulfide exchange) pathway. The radical-mediated mechanism involves the homolytic cleavage of the disulfide bond upon heating to generate two thiyl radicals. These highly reactive radicals can then attack an adjacent disulfide bond, leading to a shuffling of the connections within the polymer network and, ultimately, the repair of the damaged area. Several studies have provided evidence for this radical-mediated pathway in the self-healing of disulfide-containing polymers.[3]
The metathesis pathway, on the other hand, involves the nucleophilic attack of a thiolate anion on a disulfide bond. While this mechanism is more prevalent in the presence of a catalyst or under specific pH conditions, it can also be thermally initiated. The choice of the aromatic group and the presence of substituents can influence which mechanism is favored and the temperature at which it becomes significant.
Below is a diagram illustrating the radical-mediated disulfide exchange mechanism, which is a key process in the thermal healing of these polymers.
Comparative Analysis of Healing Activation Temperatures
The healing activation temperature of an aromatic disulfide linker is intrinsically linked to its chemical structure. The electronic properties of the aromatic ring and any substituents play a crucial role in modulating the stability of the disulfide bond and the resulting thiyl radical. Here, we compare three common classes of aromatic disulfide linkers: phenyl, pyridyl, and substituted phenyl disulfides.
| Aromatic Disulfide Linker | Representative Structure | Electronic Effect of Aromatic Group | Expected Relative Healing Activation Temperature | Supporting Evidence |
| Diphenyl Disulfide | C₆H₅-S-S-C₆H₅ | Neutral | Moderate | Often requires elevated temperatures (e.g., >60-80°C) for efficient healing. |
| 4,4'-Dipyridyl Disulfide | C₅H₄N-S-S-C₅H₄N | Electron-withdrawing (due to nitrogen heteroatom) | High | The electron-withdrawing nature of the pyridine ring can strengthen the S-S bond, potentially requiring higher temperatures for cleavage. |
| Bis(4-aminophenyl) Disulfide | H₂N-C₆H₄-S-S-C₆H₄-NH₂ | Electron-donating (amino group) | Low | The presence of electron-donating groups weakens the S-S bond, facilitating cleavage at or near room temperature.[3] Some polymers with this linker show quantitative healing efficiency at room temperature.[3] |
| Bis(4-hydroxyphenyl) Disulfide | HO-C₆H₄-S-S-C₆H₄-OH | Electron-donating (hydroxyl group) | Low | Similar to the amino-substituted linker, the hydroxyl group can lower the bond dissociation energy, leading to lower healing temperatures. Studies have shown faster radical generation with this linker compared to bis(4-aminophenyl) disulfide.[3] In some systems, it enables self-healing at room temperature.[4] |
Causality Behind the Trends:
The observed trend in healing activation temperatures can be attributed to the stability of the disulfide bond and the resulting thiyl radical.
-
Electron-donating groups (e.g., -NH₂, -OH) on the phenyl ring increase the electron density on the sulfur atoms. This leads to increased repulsion between the lone pairs of electrons on the sulfur atoms, weakening the S-S bond and lowering the energy required for homolytic cleavage. Consequently, the healing process can be activated at lower temperatures.
-
Electron-withdrawing groups or heteroatoms like the nitrogen in pyridine, pull electron density away from the sulfur atoms. This stabilizes the S-S bond, making it stronger and requiring more thermal energy to break. As a result, the healing activation temperature is expected to be higher.
-
Unsubstituted phenyl groups provide a baseline for comparison, with a moderate bond strength that typically necessitates heating to induce efficient disulfide exchange.
Experimental Protocols for Characterization
To quantitatively assess the healing activation temperature and efficiency of polymers incorporating these linkers, a combination of thermal, mechanical, and rheological analyses is employed.
Differential Scanning Calorimetry (DSC) for Determining Thermal Transitions
DSC is a powerful technique for identifying the temperatures at which thermal events, such as glass transitions and melting, occur in a polymer. While DSC may not directly measure the healing activation temperature, it provides crucial information about the polymer's thermal properties that influence the healing process. For instance, healing is often more efficient above the glass transition temperature (Tg) where the polymer chains have sufficient mobility.
Step-by-Step DSC Protocol:
-
Sample Preparation: Accurately weigh 5-10 mg of the polymer sample into an aluminum DSC pan. Crimp the pan to ensure good thermal contact.
-
Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell. Purge the cell with an inert gas, such as nitrogen, at a flow rate of 20-50 mL/min to prevent oxidative degradation.
-
Thermal Program:
-
Equilibrate the sample at a temperature well below the expected Tg (e.g., 25°C).
-
Ramp the temperature at a controlled rate, typically 10°C/min, to a temperature above the expected thermal transitions.
-
Cool the sample back to the starting temperature at the same rate.
-
Perform a second heating scan under the same conditions. The second scan is often used to determine the Tg, as it erases the thermal history of the sample.
-
-
Data Analysis: The DSC thermogram plots heat flow versus temperature. The glass transition is observed as a step change in the baseline. The melting of crystalline domains appears as an endothermic peak.
Rheology for Probing Network Rearrangement
Rheological measurements are essential for directly observing the temperature-dependent network rearrangement that underlies the healing process. For vitrimers, which are a class of self-healing polymers, the topology freezing temperature (Tv) is a critical parameter that can be determined using rheology. Tv is the temperature below which the network topology is frozen and the material behaves as a classic thermoset, and above which the network can rearrange.
Step-by-Step Rheology Protocol (for determining Tv):
-
Sample Preparation: Prepare a disk-shaped sample of the polymer with a diameter and thickness suitable for the rheometer's parallel plate geometry (e.g., 8 mm diameter, 1 mm thickness).
-
Instrument Setup: Mount the sample between the parallel plates of the rheometer. Ensure good contact and a slight normal force to prevent slippage.
-
Temperature Sweep: Perform a temperature sweep at a constant frequency (e.g., 1 Hz) and a controlled strain (e.g., 0.1-1%) within the linear viscoelastic region of the material. The temperature should be ramped at a slow rate (e.g., 1-2°C/min) over a range that encompasses the expected Tv.
-
Stress Relaxation: Alternatively, perform stress relaxation experiments at different isothermal temperatures. Apply a small, constant strain and monitor the decay of the stress over time. The relaxation time is inversely proportional to the rate of disulfide exchange.
-
Data Analysis: Plot the storage modulus (G'), loss modulus (G''), and tan(δ) as a function of temperature. The topology freezing temperature is often identified as the temperature at which the material transitions from a solid-like to a liquid-like behavior, which can be observed as a crossover of G' and G'' or a peak in tan(δ). For vitrimers, Tv can also be determined from the Arrhenius plot of the relaxation times obtained from stress relaxation experiments.[5][6][7][8]
Tensile Testing for Quantifying Healing Efficiency
Tensile testing is the ultimate measure of a material's ability to recover its mechanical properties after damage. The healing efficiency is typically calculated as the ratio of the mechanical property (e.g., tensile strength, toughness) of the healed sample to that of the pristine sample. ASTM D638 is a standard method for determining the tensile properties of plastics.[9][10][11][12]
Step-by-Step Tensile Testing Protocol:
-
Specimen Preparation: Prepare dumbbell-shaped specimens according to ASTM D638 specifications.
-
Initial Testing: Test a set of pristine specimens using a universal testing machine at a constant crosshead speed (e.g., 5 mm/min).[9] Record the stress-strain curve until fracture.
-
Damage and Healing:
-
Cut another set of specimens completely in half with a sharp blade.
-
Bring the two halves back into intimate contact and apply gentle pressure.
-
Place the damaged specimens in an oven at the desired healing temperature for a specific duration.
-
-
Testing of Healed Specimens: After the healing period, allow the specimens to cool to room temperature. Test the healed specimens under the same conditions as the pristine ones.
-
Calculation of Healing Efficiency (η): η (%) = (Property of healed sample / Property of pristine sample) x 100
Conclusion and Future Outlook
The selection of an aromatic disulfide linker is a critical design parameter for creating self-healing polymers with tailored thermal response. By understanding the influence of the aromatic structure on the disulfide bond stability, researchers can rationally design materials that heal on demand, from room temperature to elevated temperatures. Phenyl disulfides with electron-donating substituents, such as amino and hydroxyl groups, offer a promising avenue for developing materials that can self-repair under ambient conditions, reducing the need for external energy input. In contrast, electron-withdrawing groups or heteroaromatic systems like pyridine can be utilized when a higher activation temperature is desired for enhanced thermal stability of the healed material.
The experimental protocols detailed in this guide provide a robust framework for characterizing the healing activation and efficiency of these advanced materials. As the field continues to evolve, we can expect to see the development of novel aromatic disulfide linkers with even more precise control over their healing characteristics, paving the way for the next generation of smart, sustainable, and long-lasting materials for a wide range of applications, from biomedical devices to resilient coatings and beyond.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
